molecular formula C16H20ClNO3 B5432315 METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE

METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE

Cat. No.: B5432315
M. Wt: 309.79 g/mol
InChI Key: UHZDMUCWAYRRHW-RMKNXTFCSA-N
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Description

METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a propenoyl group, and a methylpentanoate moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE typically involves the reaction of 4-chlorobenzaldehyde with methyl 4-methylpentanoate in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by esterification to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(2E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{[(2E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 2-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-METHYLPENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-11(2)10-14(16(20)21-3)18-15(19)9-6-12-4-7-13(17)8-5-12/h4-9,11,14H,10H2,1-3H3,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZDMUCWAYRRHW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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